molecular formula C18H23ClN2O3 B7549510 tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate

Cat. No.: B7549510
M. Wt: 350.8 g/mol
InChI Key: RVPGKDKRCNKKRF-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in the development of pharmaceuticals and other bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The resulting indole can then be further modified to introduce the piperidine and tert-butyl carboxylate groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: Indole derivatives, including this compound, have shown biological activity in various assays. They can interact with multiple receptors and enzymes, making them useful in the study of biological processes and the development of new drugs.

Medicine: This compound has potential medicinal applications due to its biological activity. It can be used as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The indole core of the compound can bind to various receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole-3-carbinol: Another indole derivative with potential anticancer properties.

  • Tryptophan: An essential amino acid that serves as a precursor to many indole derivatives.

  • Iodine-131: A radioactive isotope used in medical applications, similar to some indole derivatives.

Uniqueness: Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate stands out due to its specific structural features, such as the presence of the piperidine and tert-butyl carboxylate groups. These features contribute to its unique reactivity and biological activity, distinguishing it from other indole derivatives.

Properties

IUPAC Name

tert-butyl 4-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c1-18(2,3)24-17(23)21-8-6-11(7-9-21)15-13-5-4-12(19)10-14(13)20-16(15)22/h4-5,10-11,15H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPGKDKRCNKKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium borohydride (0.38 g, 10 mmol) (Aldrich) was added in small portions to a solution of 4-(6-chloro-2-oxo-1,2-dihydro-indol-3-ylidene)-piperidine-1-carboxylic acid tert-butyl ester (0.35 g, 1 mmol) (from Example 12a supra) in methanol (25 mL) and water (3 mL) at such a rate that gas evolution was not too vigorous. When addition was complete, mixture was heated at 40° C. for 1 hour. After cooling, mixture was slowly diluted with water. Precipitate formed was collected by filtration and washed with cold aqueous methanol to give rac-4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester as a white crystalline material. (Yield 0.33 g, 94.0%).
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
4-(6-chloro-2-oxo-1,2-dihydro-indol-3-ylidene)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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